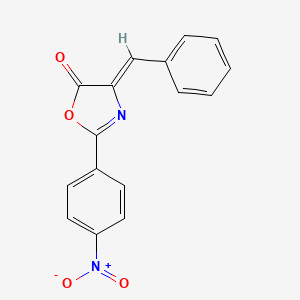
(4Z)-4-benzylidene-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-benzylidene-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles It is characterized by the presence of a benzylidene group at the 4-position and a nitrophenyl group at the 2-position of the oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-benzylidene-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-nitrobenzaldehyde with an appropriate oxazole precursor under specific reaction conditions. One common method involves the use of a base, such as triethylamine, in a solvent like tetrahydrofuran (THF) at room temperature. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-4-benzylidene-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The benzylidene group can be hydrogenated to form the corresponding benzyl derivative.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-amino-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one.
Reduction: Formation of 4-benzyl-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of (4Z)-4-benzylidene-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, its antioxidant activity may involve scavenging free radicals and preventing oxidative damage to cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitrophenylhydrazine: A compound with a similar nitrophenyl group but different functional groups.
4-(4-nitrophenylazo)aniline: Contains a nitrophenyl group and an azo linkage.
Uniqueness
(4Z)-4-benzylidene-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one is unique due to its combination of a benzylidene group and a nitrophenyl group within an oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
15601-50-0 |
|---|---|
Formule moléculaire |
C16H10N2O4 |
Poids moléculaire |
294.26 g/mol |
Nom IUPAC |
(4Z)-4-benzylidene-2-(4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10N2O4/c19-16-14(10-11-4-2-1-3-5-11)17-15(22-16)12-6-8-13(9-7-12)18(20)21/h1-10H/b14-10- |
Clé InChI |
MGCBVOGMDWBJMU-UVTDQMKNSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B11705647.png)
![N-(4-Methoxybenzylidene)-N-(4-{4-[(4-methoxybenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11705655.png)
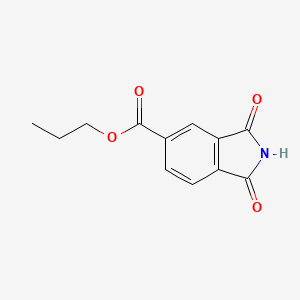
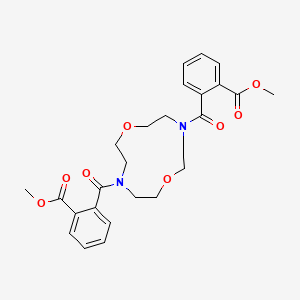
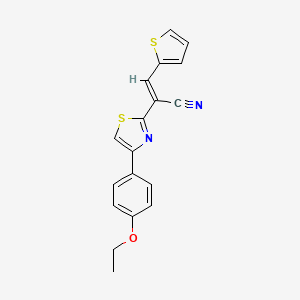
![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11705686.png)
![Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide](/img/structure/B11705692.png)
![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B11705697.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705700.png)
![ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11705708.png)
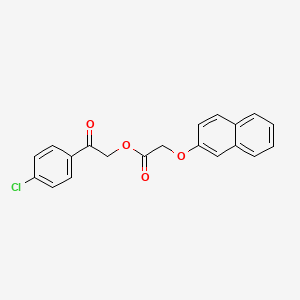
![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705722.png)

